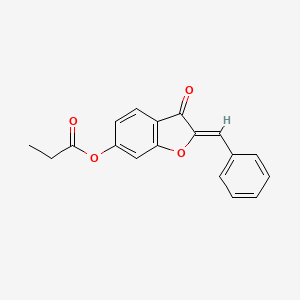

(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate

Description

Properties

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-2-17(19)21-13-8-9-14-15(11-13)22-16(18(14)20)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPIZZLVOIGTDI-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate typically involves the condensation of benzofuran derivatives with benzaldehyde under basic conditions, followed by esterification with propionic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amines.

Scientific Research Applications

Alzheimer’s Disease Treatment

Research indicates that derivatives of this compound exhibit inhibitory activity against β-secretase (BACE1), making them potential candidates for treating Alzheimer's disease. BACE1 is crucial in the production of amyloid-beta plaques, which are characteristic of Alzheimer's pathology. The inhibition of this enzyme can lead to reduced plaque formation and potentially slow disease progression .

Anti-Diabetic Properties

The compound has also been studied for its effects on type 2 diabetes. Its ability to inhibit BACE2, another enzyme linked to metabolic disorders, suggests that it may help manage blood glucose levels and improve insulin sensitivity . This dual action against both Alzheimer's and diabetes positions it as a versatile therapeutic agent.

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic properties of (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate against various cancer cell lines. Preliminary results indicate that modifications in the structure of the compound affect its biological activity, with certain derivatives showing significant antiproliferative effects .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Compound 1 | K562 | 15 | Moderate cytotoxicity |

| Compound 2 | HepG2 | 10 | High cytotoxicity |

| Compound 3 | MCF7 | 20 | Low cytotoxicity |

Apoptosis Induction

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis in cancer cells. Studies have shown that it can trigger apoptotic pathways, leading to increased reactive oxygen species (ROS) generation and inhibition of interleukin-6 release, which is involved in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzofuran ring significantly influence both lipophilicity and biological activity, providing insights into how structural changes can enhance therapeutic effects .

Development of Derivatives

Ongoing research aims to synthesize new derivatives with improved pharmacological profiles. The focus is on increasing selectivity for BACE enzymes and enhancing bioavailability while minimizing potential side effects .

Clinical Trials

To translate these findings into clinical applications, further studies are needed, including preclinical models and eventual clinical trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural analogs and their properties:

Key Observations:

- Fluorine () and bromine () substituents introduce electron-withdrawing effects, which may influence reaction kinetics in further derivatization.

- Steric Effects : Bulky substituents like bromine () or trimethoxy groups () can hinder rotational freedom, affecting molecular conformation and crystal packing .

- Polarity and Solubility : Increased polarity in methoxy-substituted analogs () enhances aqueous solubility compared to the parent phenyl compound.

Physicochemical and Crystallographic Properties

- Melting Points: Analogs like methyl (2S)-2-[(iodoacetyl)amino]propanoate (6ad) melt at 55–57°C , while brominated derivatives (e.g., ) likely exhibit higher melting points due to increased molecular weight and packing efficiency.

- Crystal Packing : The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one () reveals that substituent orientation (Z vs. E) significantly impacts molecular conformation and intermolecular interactions .

Biological Activity

The compound (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate , also known as a derivative of benzofuran, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a benzofuran moiety, which is significant in medicinal chemistry due to its diverse biological activities.

Antioxidant Activity

A study indicated that benzofuran derivatives exhibit significant antioxidant properties. The presence of the benzofuran ring enhances the electron-donating ability, which is crucial for scavenging free radicals. This activity is vital in preventing oxidative stress-related diseases .

Antimicrobial Activity

Research has shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results, suggesting their potential use as antimicrobial agents .

Antifungal Activity

Recent investigations into redox-active benzaldehydes, closely related to this compound, have demonstrated antifungal properties. These compounds disrupt cellular antioxidation systems in fungi, leading to increased susceptibility to oxidative damage. Such findings imply that this compound may exhibit similar antifungal effects .

Cytotoxicity and Anticancer Potential

In vitro studies have reported cytotoxic effects of related benzofuran derivatives on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests that this compound may also possess anticancer properties .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like xanthine oxidase, which could be a pathway for its therapeutic effects.

- Cell Signaling Modulation : Interaction with key signaling pathways involved in inflammation and cell survival may contribute to its bioactivity.

Case Studies

Several studies highlight the efficacy of benzofuran derivatives in various biological contexts:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability. |

| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Anticancer Potential | Induced apoptosis in cancer cell lines through caspase activation. |

Q & A

Basic: What synthetic strategies are recommended for preparing (2Z)-3-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-6-yl propanoate, and how are critical reaction conditions optimized?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with the benzofuran core. Key steps include:

- Knoevenagel Condensation: Introduction of the phenylmethylidene group via condensation between a benzofuran-3-one derivative and benzaldehyde derivatives. The Z-configuration is controlled by steric and electronic factors, often requiring low temperatures (0–5°C) and anhydrous solvents (e.g., THF or DCM) .

- Esterification: Propanoate esterification at the 6-position using propanoic acid derivatives (e.g., propionyl chloride) in the presence of a base like NaH or K₂CO₃. Reaction monitoring via TLC or HPLC ensures completion .

- Optimization: Critical parameters include catalyst selection (e.g., Lewis acids for condensation), solvent polarity (to stabilize intermediates), and inert atmospheres to prevent oxidation. For example, NaH in THF at 0°C was effective for analogous benzofuran esterifications .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Z-configuration of the phenylmethylidene group (δ 7.2–7.8 ppm for aromatic protons, with coupling constants <i>J</i> = 12–14 Hz indicating transoid geometry) and ester carbonyl signals (δ 170–175 ppm) .

- FT-IR: Key peaks include C=O stretches (1,680–1,720 cm⁻¹ for the 3-oxo group and ester) and C=C aromatic vibrations (1,500–1,600 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemical ambiguities. For example, analogous compounds show dihedral angles of 10–15° between the benzofuran and phenylmethylidene planes, confirming non-planar conformations .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at <i>m/z</i> 337.1) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Esters like this compound may hydrolyze to irritants under moisture .

- Ventilation: Conduct reactions in fume hoods due to volatile organic solvents (e.g., THF, DCM).

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation. Stability studies show degradation <5% over 6 months under these conditions .

Advanced: How can competing reaction pathways (e.g., E/Z isomerization or byproduct formation) be minimized during synthesis?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Low temperatures (0–5°C) favor the Z-isomer by slowing equilibration. Polar aprotic solvents (e.g., DMF) stabilize transition states for selective condensation .

- Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to remove water in esterification, preventing acid-catalyzed side reactions. HPLC-guided purification isolates regioisomers (e.g., 6- vs. 5-substituted benzofurans) .

- Catalyst Screening: Lewis acids like ZnCl₂ improve regioselectivity in benzofuran functionalization, reducing dimerization byproducts .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity, and how are contradictions in reported data resolved?

Methodological Answer:

- SAR Studies: Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance electrophilic reactivity, potentially increasing antimicrobial activity. Conversely, bulky substituents reduce membrane permeability .

- Data Reconciliation: Discrepancies in bioactivity (e.g., IC₅₀ variations) are addressed by standardizing assay conditions (e.g., cell lines, incubation times). For example, MIC values for analogous compounds ranged from 8–32 µg/mL depending on bacterial strain .

- Metabolic Stability: Propanoate ester hydrolysis in vivo can generate active metabolites, complicating activity interpretation. LC-MS/MS assays differentiate parent compound vs. metabolite contributions .

Advanced: What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV), correlating with UV-vis λmax (290–310 nm) .

- Molecular Docking: Simulate interactions with biological targets (e.g., cyclooxygenase-2). Docking scores for analogous benzofurans showed binding affinities (ΔG = –8.5 kcal/mol) consistent with in vitro anti-inflammatory data .

- MD Simulations: Assess solvation effects on stability. Simulations in water/octanol systems predict log<em>P</em> values (~3.5), aligning with experimental partition coefficients .

Advanced: How does the Z-configuration of the phenylmethylidene group impact solid-state packing and crystallinity?

Methodological Answer:

- Crystal Packing: X-ray data for similar compounds reveal that the Z-configuration induces non-coplanar stacking, reducing π-π interactions. This results in lower melting points (mp 120–130°C) compared to E-isomers .

- H-Bonding Networks: The 3-oxo group participates in intermolecular H-bonds (O···H–C, 2.8–3.0 Å), stabilizing monoclinic crystal systems (e.g., <i>P</i>2₁/c space group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.